molecular formula C13H18N4O2S B7053563 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea

1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea

Cat. No.: B7053563
M. Wt: 294.38 g/mol
InChI Key: MSDNQQYCLGNOCI-UHFFFAOYSA-N
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Description

1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea is a synthetic organic compound characterized by the presence of both oxazole and thiazole rings These heterocyclic structures are known for their biological activity and are often found in pharmaceuticals and agrochemicals

Properties

IUPAC Name

1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-5-9-10(8(2)17-19-9)15-12(18)16-13(3,4)11-14-6-7-20-11/h6-7H,5H2,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDNQQYCLGNOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NC(=O)NC(C)(C)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea typically involves multi-step organic reactions:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Formation: The final step involves the reaction of the oxazole and thiazole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve yield and purity, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or thiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea
  • 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)ethyl]urea

Uniqueness

1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea is unique due to the specific substitution pattern on the oxazole and thiazole rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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